8-(2-ethylphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Overview
Description
8-(2-ethylphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The compound is also known as ETPI and is synthesized through a complex process.
Mechanism of Action
The mechanism of action of 8-(2-ethylphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is not fully understood. However, studies have shown that the compound has a significant effect on the activity of certain enzymes, including phosphodiesterase and cyclic nucleotide phosphodiesterase. These enzymes are involved in various cellular processes, including signal transduction, cell growth, and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still under investigation. However, studies have shown that the compound has a significant effect on the activity of certain enzymes, leading to changes in various cellular processes. Additionally, the compound has been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the significant advantages of 8-(2-ethylphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is its potential application in the development of new drugs. The compound has shown promising results in treating various diseases, including cancer, inflammation, and neurological disorders. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which makes it challenging to produce large quantities of the compound.
Future Directions
There are several future directions for research on 8-(2-ethylphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. One of the significant areas of research is in the development of new drugs. The compound has shown promising results in treating various diseases, and further research is needed to explore its potential applications in the development of new drugs. Additionally, further research is needed to understand the mechanism of action of the compound and its biochemical and physiological effects.
Scientific Research Applications
8-(2-ethylphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has potential applications in various fields of scientific research. One of the significant areas of application is in the development of new drugs. The compound has shown promising results in treating various diseases, including cancer, inflammation, and neurological disorders. Additionally, the compound has been used as a tool for studying the mechanism of action of various drugs.
properties
IUPAC Name |
6-(2-ethylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-5-12-8-6-7-9-13(12)23-11(2)10-22-14-15(19-17(22)23)20(3)18(25)21(4)16(14)24/h6-10H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSOHPHIPNZGSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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